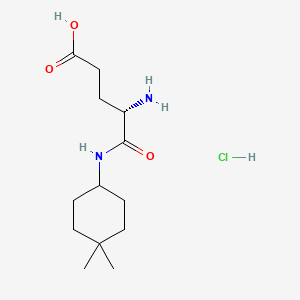

Neboglamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFGFOLPJKUNCS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Neboglamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine hydrochloride (formerly known as nebostinel, developmental code names CR-2249 and XY-2401) is a synthetic glutamic acid derivative that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for central nervous system disorders, particularly schizophrenia, due to its ability to enhance NMDA receptor function without causing the excitotoxic effects associated with direct agonists.[3][4] This technical guide provides a comprehensive overview of the known functions of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, based on currently available data.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Dysfunction of the NMDA receptor, particularly hypofunction, has been implicated in the pathophysiology of schizophrenia, contributing to both negative and cognitive symptoms.[3][5] this compound has emerged as a promising investigational drug that addresses this hypofunction by potentiating the action of the endogenous co-agonist glycine.[3][6] This guide synthesizes the current understanding of this compound's function, presenting key data and experimental insights for researchers in neuropharmacology and drug development.

Mechanism of Action

This compound exerts its effects as a positive allosteric modulator of the NMDA receptor.[2] It is believed to bind to a distinct allosteric pocket on the GluN1 subunit, thereby increasing the affinity of the receptor for its co-agonist, glycine.[7] This potentiation of glycine binding enhances the overall function of the NMDA receptor in the presence of glutamate, leading to increased neuronal activity in specific brain regions.[8][9] Unlike direct agonists of the glycine site, Neboglamine's modulatory action is dependent on the presence of the endogenous co-agonist, which may contribute to its favorable safety profile by reducing the risk of over-activation and subsequent excitotoxicity.[3]

Signaling Pathway

The binding of this compound to the NMDA receptor initiates a cascade of downstream signaling events. By facilitating the opening of the ion channel, it promotes the influx of Ca2+ into the postsynaptic neuron. This increase in intracellular calcium is a critical second messenger that activates numerous signaling pathways involved in synaptic plasticity, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP) and other forms of synaptic strengthening.

Preclinical Data

In Vivo Efficacy: Neuronal Activation

Studies in rats have demonstrated that this compound significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia. The administration of Neboglamine resulted in a dose-dependent increase in the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus. Notably, unlike the typical antipsychotic haloperidol, Neboglamine did not affect the dorsolateral striatum, suggesting a lower risk of extrapyramidal side effects.[3][5]

| Brain Region | Fold Increase in FLI-Positive Cells (vs. Control) | Reference |

| Prefrontal Cortex | 3.2 | [3][5] |

| Nucleus Accumbens | 4.8 | [3][5] |

| Lateral Septal Nucleus | 4.5 | [3][5] |

| Dorsolateral Striatum | No effect | [3][5] |

In Vivo Efficacy: Animal Models of Schizophrenia

This compound has shown efficacy in animal models relevant to schizophrenia, particularly the phencyclidine (PCP)-induced hyperlocomotion model. PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some of the symptoms of schizophrenia in humans. Oral administration of Neboglamine dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior.[3][5] Importantly, Neboglamine did not affect basal locomotor activity, distinguishing it from sedative antipsychotics.[3]

| Animal Model | Effect of this compound | Reference |

| PCP-induced Hyperlocomotion | Dose-dependent inhibition | [3][5] |

| PCP-induced Rearing Behavior | Dose-dependent inhibition | [3] |

| Basal Locomotor Activity | No effect | [3] |

Experimental Protocols

Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This experimental paradigm is widely used to screen for potential antipsychotic activity. The following is a generalized workflow for such a study.

Methodology:

-

Animals: Male rodents (e.g., Wistar rats or Swiss mice) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.

-

Habituation: Prior to testing, animals are habituated to the testing environment for a specified period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or via subcutaneous (s.c.) injection at various doses. After a predetermined pre-treatment time, phencyclidine (PCP) or saline is administered.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.

-

Data Analysis: The data are typically analyzed using analysis of variance (ANOVA) to determine the statistical significance of the effects of Neboglamine on PCP-induced hyperlocomotion.

Pharmacokinetics and Clinical Data

Pharmacokinetics

Published pharmacokinetic data for this compound is limited. In humans, the approximate half-life is reported to be around 4 hours.[10] The free base form of Neboglamine has poor solubility, while the hydrochloride salt offers improved solubility for formulation.[10]

| Parameter | Value | Reference |

| Half-life (human, approximate) | ~4 hours | [10] |

| Solubility | Poor (base), Improved (hydrochloride) | [10] |

Clinical Trials

This compound has been investigated in Phase II clinical trials for the treatment of schizophrenia and cocaine dependence.[2] Early-phase clinical trials have suggested that Neboglamine is well-tolerated with a favorable safety profile.[8] However, detailed quantitative results from these Phase II trials are not widely publicly available.

Conclusion

This compound represents a targeted approach to treating disorders associated with NMDA receptor hypofunction. Its mechanism as a positive allosteric modulator of the glycine site offers the potential for enhancing glutamatergic neurotransmission with a potentially wider therapeutic window compared to direct agonists. Preclinical data strongly support its efficacy in models of schizophrenia. Further disclosure of clinical trial data will be crucial in fully elucidating the therapeutic potential of this compound in treating schizophrenia and other CNS disorders.

References

- 1. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uspharmacist.com [uspharmacist.com]

- 6. biorxiv.org [biorxiv.org]

- 7. The future of psychopharmacology: a critical appraisal of ongoing phase 2/3 trials, and of some current trends aiming to de‐risk trial programmes of novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Neboglamine Hydrochloride: A Deep Dive into its Interaction with the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine hydrochloride, a functional modulator of the N-methyl-D-aspartate (NMDA) receptor, has garnered attention for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of Neboglamine's interaction with the NMDA receptor, with a specific focus on the glycine (B1666218) co-agonist site. We will delve into its mechanism of action as a positive allosteric modulator, summarize key preclinical findings, and present detailed experimental methodologies for a deeper understanding of its pharmacological profile. This document aims to be a valuable resource for researchers and drug development professionals investigating novel modulators of the glutamatergic system.

Introduction to Neboglamine and the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites.[2][3] The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant therapeutic target for modulating receptor function.[1]

This compound is a glutamic acid derivative that acts as a functional modulator at this glycine site.[4][5] It is characterized as a positive allosteric modulator (PAM), meaning it enhances the effect of the endogenous co-agonist (glycine or D-serine) without directly activating the receptor itself.[4] This modulatory action presents a nuanced approach to enhancing NMDA receptor function, which is hypothesized to be hypoactive in certain pathological conditions like schizophrenia.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Preclinical Pharmacokinetics of Neboglamine

| Parameter | Value | Species | Source |

| Half-life (approx.) | 4 hours | Human | [Source Text for Human Half-Life] |

| Typical Dose | 50-75 mg | Human | [Source Text for Human Dosage] |

Table 2: Preclinical Efficacy of Neboglamine in a Model of Schizophrenia

This table presents data from a study investigating the effect of Neboglamine on phencyclidine (PCP)-induced hyperlocomotion in rats, a commonly used preclinical model to predict antipsychotic activity.[5]

| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of PCP-induced Hyperlocomotion | % Inhibition of PCP-induced Rearing | Source |

| Neboglamine | Dose 1 | Data not specified | Data not specified | [5] |

| Neboglamine | Dose 2 | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | [5] |

| Neboglamine | Dose 3 | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | [5] |

Note: The specific doses and corresponding percentage inhibitions were not detailed in the available source. The study indicates a significant dose-dependent inhibition.

Mechanism of Action: A Closer Look

Neboglamine's primary mechanism of action is the positive allosteric modulation of the NMDA receptor at the glycine co-agonist site.[4] Unlike a direct agonist, which would activate the receptor, Neboglamine enhances the affinity of glycine or D-serine for its binding site. This potentiation of the co-agonist's effect leads to an increased probability of the NMDA receptor channel opening in the presence of glutamate, thereby facilitating glutamatergic neurotransmission.

The pattern of neuronal activation induced by Neboglamine, as measured by Fos-like immunoreactivity, closely resembles that of the endogenous glycine site agonist, D-serine.[5] This finding supports its role as a modulator of the glycine site. Furthermore, in preclinical studies, Neboglamine was shown to restore NMDA-mediated neurotransmitter release in brain tissue that was exposed to the NMDA receptor antagonist PCP.[5]

Signaling Pathways

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺ ions. This increase in intracellular calcium activates several downstream pathways crucial for synaptic plasticity and cell survival. One of the key pathways involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[6] The phosphorylation of CREB leads to the transcription of genes involved in neuronal growth and synaptic strengthening.

The following diagram illustrates the proposed signaling pathway modulated by Neboglamine.

Caption: Proposed signaling pathway of Neboglamine's action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Neboglamine and its interaction with the NMDA receptor glycine site.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is a general method for determining the binding affinity of a compound to the NMDA receptor glycine site.

Objective: To quantify the affinity of a test compound (e.g., Neboglamine) for the glycine binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]MDL 105,519, a high-affinity glycine site antagonist)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known glycine site ligand like 5,7-dichlorokynurenic acid - DCKA)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Incubate the mixture at a controlled temperature for a specific duration to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure to assess the functional effect of Neboglamine on NMDA receptor-mediated currents.

Objective: To measure the effect of Neboglamine on the amplitude and kinetics of NMDA receptor-mediated currents in neurons.

Materials:

-

Brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

NMDA receptor agonists (NMDA and glycine)

-

Test compound (this compound)

-

AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor currents

Procedure:

-

Preparation:

-

Prepare acute brain slices or cultured neurons.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

-

Patching:

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Recording:

-

Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the bath with a solution containing an AMPA receptor antagonist to isolate NMDA receptor-mediated currents.

-

Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.

-

-

Drug Application:

-

After establishing a stable baseline, co-apply Neboglamine with the NMDA and glycine solution.

-

Record the changes in the amplitude and kinetics (e.g., decay time) of the NMDA receptor current in the presence of Neboglamine.

-

Perform a washout by perfusing with the agonist solution without Neboglamine to see if the current returns to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents before, during, and after Neboglamine application.

-

Construct a dose-response curve by applying different concentrations of Neboglamine and plotting the percentage potentiation of the current against the logarithm of the Neboglamine concentration.

-

Determine the EC₅₀ (the concentration of Neboglamine that produces 50% of its maximal effect).

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound represents a promising compound that modulates the NMDA receptor through a nuanced mechanism of positive allosteric modulation at the glycine co-agonist site. Preclinical evidence suggests its potential as a therapeutic agent for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. The experimental protocols detailed in this guide provide a framework for the further investigation of Neboglamine and other novel NMDA receptor modulators. While the currently available quantitative data is limited, the established mechanism of action and preclinical efficacy warrant further research to fully elucidate its therapeutic potential and to gather more comprehensive pharmacokinetic and pharmacodynamic data. This in-depth understanding is crucial for the successful translation of this compound into clinical applications.

References

- 1. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glutamatergic transmission in schizophrenia: from basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

Neboglamine Hydrochloride: A Technical Guide to its Discovery and Synthesis

Abstract

Neboglamine hydrochloride (also known as CR-2249 and XY-2401) is a synthetic neuroprotectant and nootropic agent that has been investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and substance use disorders. [1]It acts as a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. [1][2]This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant pathways and processes through diagrams.

Discovery and Development

Neboglamine emerged from a series of glutamic acid derivatives investigated for their potential as memory enhancers. [1]The developmental code names for Neboglamine include CR-2249 and XY-2401. [1][3]The primary institution associated with its research and development is the Italian pharmaceutical company Rottapharm S.p.A. [2]Preclinical studies in the late 1990s and early 2000s established its profile as a cognitive enhancer and demonstrated its potential antipsychotic-like, anxiolytic, and antidepressant effects. [1][2]These promising preclinical findings led to its advancement into Phase II clinical trials for schizophrenia and cocaine abuse. [2]

Synthesis of this compound

The chemical synthesis of this compound involves the formation of an amide bond between L-glutamic acid and 4,4-dimethylcyclohexylamine.

Synthetic Pathway

The synthesis can be conceptually broken down into the following key steps:

References

- 1. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Neuroprotective Effects of Neboglamine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (B1678000) hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, has emerged as a promising candidate for neuroprotection. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of Neboglamine hydrochloride. It details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases and acute neurological insults, such as stroke and traumatic brain injury (TBI), represent a significant global health burden with limited therapeutic options. A key pathological mechanism underlying neuronal damage in these conditions is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound (formerly known as CR-2249) is a novel compound that modulates NMDA receptor function, offering a potential therapeutic avenue for neuroprotection. By acting as a positive allosteric modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor, Neboglamine enhances receptor function under conditions of glutamatergic hypofunction without causing direct agonism, which could mitigate the risk of excitotoxicity associated with direct NMDA receptor agonists.[1][2][3][4] This whitepaper synthesizes the available preclinical data on the neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the NMDA receptor, enhancing the affinity of the receptor for its co-agonist, glycine.[1][2] This potentiation of glycine's action facilitates the opening of the NMDA receptor channel in the presence of glutamate (B1630785), thereby augmenting NMDA receptor-mediated neurotransmission. This modulatory action is crucial, as it is thought to restore normal glutamatergic function in pathological states characterized by reduced glutamate signaling, without inducing the excessive calcium influx that leads to excitotoxicity.

The neuroprotective effects of Neboglamine are hypothesized to be mediated through the activation of downstream signaling cascades that promote cell survival and inhibit apoptotic pathways. Key among these are the Akt and cAMP response element-binding protein (CREB) signaling pathways, which are known to be activated by synaptic NMDA receptor activity and play a critical role in neuronal survival.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effects of this compound.

Table 1: Effect of Neboglamine on Neuronal Activation (Fos-like Immunoreactivity) in Rats

| Treatment Group | Dose (mg/kg, s.c.) | Prefrontal Cortex (FLI-positive cells/mm²) | Nucleus Accumbens (FLI-positive cells/mm²) | Lateral Septal Nucleus (FLI-positive cells/mm²) | Dorsolateral Striatum (FLI-positive cells/mm²) |

| Control | - | 38.5 ± 5.2 | 14.5 ± 2.1 | 16.2 ± 2.5 | 1.2 ± 0.3 |

| Neboglamine | 20 | 121.3 ± 15.7 | 69.1 ± 8.9 | 73.1 ± 9.8 | 1.5 ± 0.4 |

| Haloperidol (B65202) | 0.5 | 115.5 ± 12.1 | 70.8 ± 9.2 | 72.9 ± 10.1 | 468.0 ± 50.2 |

| Clozapine (B1669256) | 20 | 125.1 ± 14.3 | 75.4 ± 9.9 | 80.5 ± 11.2 | 1.8 ± 0.5 |

| D-serine | 50 | 118.9 ± 13.5 | 65.3 ± 8.1 | 70.2 ± 9.5* | 1.3 ± 0.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data extracted from Chiusaroli et al., 2010.[9]

Table 2: Effect of Neboglamine on Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

| Pre-treatment Group | Dose (mg/kg, p.o.) | PCP-induced Hyperlocomotion (% of control) |

| Vehicle | - | 100 |

| Neboglamine | 0.3 | 85.2 ± 7.1 |

| Neboglamine | 3 | 55.4 ± 6.3 |

| Neboglamine | 30 | 25.1 ± 4.8 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle pre-treatment. Data extracted from Chiusaroli et al., 2010.[9]

Table 3: Neuroprotective Effect of Neboglamine in a Gerbil Model of Hippocampal Ischemia

| Treatment Group | Dose | Neuronal Damage in CA1 Region |

| Sham | - | Minimal |

| Ischemia + Vehicle | - | Significant reduction in the area of neuronal nuclei |

| Ischemia + Neboglamine | Not Specified | Significant protection against neuronal damage |

*Qualitative data based on the description in patent CA2567397C.[10] Quantitative data is not publicly available.

Experimental Protocols

Fos-like Immunoreactivity (FLI) in Rats

-

Animals: Male Wistar rats.

-

Drug Administration: this compound (20 mg/kg), haloperidol (0.5 mg/kg), clozapine (20 mg/kg), D-serine (50 mg/kg), or vehicle were administered subcutaneously (s.c.).

-

Tissue Processing: Two hours after injection, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected. Coronal sections (40 µm) were cut on a cryostat.

-

Immunohistochemistry: Free-floating sections were incubated with a primary antibody against Fos protein, followed by a biotinylated secondary antibody and avidin-biotin-peroxidase complex. The reaction was visualized with diaminobenzidine.

-

Data Analysis: The number of FLI-positive cells was counted in specific brain regions (prefrontal cortex, nucleus accumbens, lateral septal nucleus, and dorsolateral striatum) using a light microscope and image analysis software.[9]

PCP-Induced Hyperlocomotion in Rats

-

Animals: Male Wistar rats.

-

Drug Administration: this compound (0.3, 3, or 30 mg/kg) or vehicle was administered orally (p.o.) 60 minutes before the injection of phencyclidine (PCP) (2.5 mg/kg, s.c.).

-

Behavioral Assessment: Immediately after PCP injection, rats were placed in individual activity cages equipped with infrared beams to automatically record locomotor activity for 60 minutes.

-

Data Analysis: Total locomotor activity counts were recorded and expressed as a percentage of the vehicle-pretreated control group.[9]

Gerbil Model of Hippocampal Ischemia

-

Animals: Gerbils.

-

Ischemia Induction: Animals were anesthetized with halothane. Bilateral occlusion of the common carotid arteries was performed for 5 minutes to induce global cerebral ischemia.

-

Drug Administration: this compound or its metabolite CR 2863 was administered (dose and route not specified).

-

Histological Analysis: After a 7-day survival period, the animals were sacrificed, and their brains were removed and deep-frozen. Coronal sections (10 µm) from the hippocampal area were prepared and stained with cresyl violet.

-

Data Analysis: A quantitative determination of the area occupied by CA1 pyramidal neurons was performed using an image analyzer to assess the extent of neurodegeneration.[10]

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Neboglamine

The following diagram illustrates the proposed signaling cascade initiated by Neboglamine's modulation of the NMDA receptor, leading to neuroprotection.

References

- 1. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A signaling cascade of nuclear calcium-CREB-ATF3 activated by synaptic NMDA receptors defines a gene repression module that protects against extrasynaptic NMDA receptor-induced neuronal cell death and ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of NR2A receptors induces ischemic tolerance through CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2567397C - Use of neboglamine (cr 2249) as an antipsychotic and neuroprotective - Google Patents [patents.google.com]

Neboglamine Hydrochloride's Effect on Glutamatergic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine hydrochloride (formerly known as nebostinel, developmental code CR-2249) is a novel psychoactive compound that acts as a positive allosteric modulator (PAM) at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism enhances glutamatergic neurotransmission, a pathway critically implicated in the pathophysiology of various neuropsychiatric disorders. Preclinical evidence suggests its potential therapeutic utility in conditions characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the current understanding of Neboglamine's effects on glutamatergic pathways, summarizing key preclinical findings, experimental methodologies, and the underlying signaling mechanisms.

Introduction

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Dysfunction of the NMDA receptor has been linked to the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1]

This compound is a glutamic acid derivative that has been shown to facilitate the effects of glycine at the NMDA receptor, likely through a distinct allosteric site.[1] By potentiating NMDA receptor function, Neboglamine offers a promising therapeutic strategy for disorders associated with glutamatergic hypofunction.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

Neboglamine acts as a positive allosteric modulator (PAM) at the glycine co-agonist site of the NMDA receptor.[2] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the affinity or efficacy of the endogenous co-agonist, glycine. This modulatory action allows for a more nuanced and potentially safer enhancement of NMDA receptor function, as it is dependent on the presence of the natural co-agonist.

The binding of Neboglamine to its allosteric site is thought to induce a conformational change in the NMDA receptor, which in turn increases the binding affinity of glycine to its site on the GluN1 subunit. This enhanced glycine binding facilitates the opening of the ion channel upon glutamate binding to the GluN2 subunit, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling cascades.

Preclinical Data

In Vitro Studies

In Vivo Studies: Neuronal Activation

Studies in rats have utilized Fos-like immunoreactivity (FLI) as a marker for neuronal activation to map the effects of Neboglamine in the brain.

| Brain Region | Fold Increase in Fos-like Immunoreactivity (vs. Control) | Reference |

| Prefrontal Cortex | 3.2 | [1] |

| Nucleus Accumbens | 4.8 | [1] |

| Lateral Septal Nucleus | 4.5 | [1] |

| Table 1: Effect of Neboglamine on Fos-like Immunoreactivity in Rat Brain[1] |

These findings indicate that Neboglamine significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia. The pattern of activation was noted to be similar to that of D-serine, a direct co-agonist at the NMDA receptor glycine site.[1]

In Vivo Studies: Behavioral Models

Neboglamine has been evaluated in rodent models relevant to antipsychotic activity, such as the phencyclidine (PCP)-induced hyperlocomotion model. PCP is an NMDA receptor antagonist that induces schizophrenia-like symptoms in humans and hyperactivity in rodents.

| Compound | Effect on PCP-Induced Hyperlocomotion | Reference |

| Neboglamine | Dose-dependently inhibited | [3] |

| Table 2: Effect of Neboglamine on PCP-Induced Hyperlocomotion in Rats[3] |

Oral administration of Neboglamine was found to dose-dependently inhibit both hyperlocomotion and the frequency of rearing behavior induced by PCP.[3] This suggests that by enhancing NMDA receptor function, Neboglamine can counteract the behavioral effects of an NMDA receptor antagonist.

Experimental Protocols

Fos-like Immunoreactivity (FLI) Immunohistochemistry

This protocol provides a general framework for assessing neuronal activation via FLI.

-

Animals and Housing: Male Sprague-Dawley rats are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration: Rats are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Perfusion and Tissue Processing: Two hours after drug administration, rats are deeply anesthetized with a suitable anesthetic (e.g., sodium pentobarbital) and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS). Brains are removed, post-fixed overnight in the same fixative, and then cryoprotected in a sucrose (B13894) solution.

-

Immunohistochemistry:

-

Coronal brain sections (e.g., 40 µm) are cut on a cryostat.

-

Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

-

Sections are incubated with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 2 hours at room temperature.

-

Sections are then incubated with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.

-

The peroxidase reaction is developed using a diaminobenzidine (DAB) solution, resulting in a brown nuclear stain in Fos-positive cells.

-

-

Quantification: Fos-positive nuclei are counted in specific brain regions of interest using a light microscope and image analysis software. Cell counts are typically performed by an observer blinded to the experimental conditions.

PCP-Induced Hyperlocomotion

This protocol outlines a general procedure for evaluating the effect of compounds on PCP-induced hyperactivity.

-

Animals and Housing: Male rats are individually housed and maintained on a reverse light/dark cycle.

-

Apparatus: Automated activity monitoring chambers equipped with infrared photobeams to detect horizontal and vertical (rearing) movements.

-

Habituation: Rats are habituated to the activity chambers for a set period (e.g., 60 minutes) before drug administration.

-

Drug Administration:

-

This compound or vehicle is administered orally.

-

After a predetermined time (e.g., 30 minutes), phencyclidine (PCP) is administered subcutaneously.

-

-

Data Collection: Locomotor activity (e.g., total beam breaks) and rearing frequency are recorded for a specified duration (e.g., 60-120 minutes) immediately following PCP administration.

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels between the different treatment groups.

In Vivo Microdialysis

This generalized protocol describes the measurement of neurotransmitter release in the brain.

-

Animals and Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

-

Microdialysis Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Neboglamine or vehicle is administered, and dialysate collection continues.

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound effectively modulates the glutamatergic system through positive allosteric modulation of the NMDA receptor's glycine site. This mechanism of action translates to increased neuronal activation in key brain regions and the attenuation of behaviors associated with NMDA receptor hypofunction.

Further research is warranted to fully elucidate the therapeutic potential of Neboglamine. Key areas for future investigation include:

-

Quantitative Pharmacodynamics: Detailed in vitro studies to determine the binding affinity (Ki) and functional potentiation (EC50) of Neboglamine at the NMDA receptor glycine site across different subunit compositions.

-

Dose-Response Relationships: Comprehensive in vivo studies to establish clear dose-response relationships for its effects on neurotransmitter release and in a wider range of behavioral models.

-

Chronic Dosing Studies: Evaluation of the effects of long-term Neboglamine administration on NMDA receptor expression, function, and behavioral outcomes.

-

Clinical Trials: Well-controlled clinical trials are necessary to assess the efficacy and safety of Neboglamine in patient populations with schizophrenia and other disorders linked to glutamatergic dysfunction.

Conclusion

This compound represents a promising development in the field of glutamatergic modulation. Its unique mechanism as a positive allosteric modulator of the NMDA receptor glycine site offers the potential for a more targeted and refined therapeutic approach compared to direct receptor agonists. The preclinical evidence to date supports its continued investigation as a potential treatment for schizophrenia and other neuropsychiatric disorders.

References

- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

Neboglamine Hydrochloride: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine hydrochloride, also known as CR-2249 and XY-2401, is a novel psychoactive compound that has been investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders. It functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. This unique mechanism of action has positioned Neboglamine as a candidate for addressing conditions associated with NMDA receptor hypofunction, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings to date.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (S)-4-Amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride |

| Molecular Formula | C₁₃H₂₅ClN₂O₃ |

| Molecular Weight | 292.8 g/mol |

| CAS Number | 163000-63-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions |

Pharmacodynamics: Mechanism of Action

This compound exerts its effects by positively modulating the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Unlike direct agonists, Neboglamine does not directly activate the glycine binding site but rather enhances the affinity of the site for its endogenous co-agonist, glycine. This allosteric modulation potentiates the NMDA receptor's response to glutamate, thereby facilitating glutamatergic neurotransmission.

The signaling pathway of Neboglamine's action is centered on the NMDA receptor complex. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel opening. Neboglamine's interaction with an allosteric site on the receptor complex is believed to induce a conformational change that increases the binding affinity of glycine, leading to a greater probability of channel activation in the presence of glutamate. This enhancement of NMDA receptor function is thought to be the primary mechanism underlying its therapeutic potential.

Figure 1: Proposed signaling pathway of this compound at the NMDA receptor.

Preclinical Pharmacology

A substantial body of preclinical research has explored the pharmacological effects of this compound in various animal models.

In Vitro Studies

In Vivo Studies

Animal Models of Schizophrenia:

Neboglamine has shown promise in animal models relevant to schizophrenia. In the phencyclidine (PCP)-induced hyperlocomotion model, a widely used paradigm to screen for antipsychotic potential, oral administration of Neboglamine dose-dependently inhibited both hyperlocomotion and rearing behavior in rats[1]. This effect is significant as it suggests a potential to manage the positive symptoms of schizophrenia.

Furthermore, studies using Fos-like immunoreactivity (FLI) as a marker of neuronal activation have shown that Neboglamine significantly increases the number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus[1]. This pattern of neuronal activation is similar to that observed with the atypical antipsychotic clozapine (B1669256) and the endogenous NMDA receptor co-agonist D-serine, but notably, it does not significantly affect the dorsolateral striatum, a region heavily impacted by typical antipsychotics, potentially indicating a lower risk of extrapyramidal side effects[1].

Cognitive Enhancement:

Preclinical studies have also suggested a cognitive-enhancing profile for Neboglamine. While specific data from models like the Morris water maze are not detailed in the available literature, its mechanism of action, by enhancing NMDA receptor function, strongly implies a potential to improve learning and memory processes that are often impaired in psychiatric and neurodegenerative disorders.

Neuroprotection:

There is evidence to suggest that Neboglamine may possess neuroprotective properties. Its ability to modulate NMDA receptor activity could potentially mitigate excitotoxicity and promote neuronal survival in conditions associated with neuronal damage.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available. A reported half-life of approximately 4 hours suggests a relatively short duration of action. The approximate human dose is estimated to be in the range of 50-75mg[1]. However, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in animal models have not been extensively published.

Clinical Trials

This compound has progressed to Phase II clinical trials for the treatment of schizophrenia and cocaine dependence.

Schizophrenia:

Information regarding the specific design and outcomes of Phase II trials for schizophrenia is limited. The progression to this stage suggests that the compound demonstrated an acceptable safety profile in Phase I studies and showed sufficient preclinical efficacy to warrant further investigation in patients.

Cocaine Dependence:

In 2007, a Cooperative Research and Development Agreement (CRADA) was established between Xytis Pharmaceuticals and the National Institute on Drug Abuse (NIDA) to evaluate Neboglamine's potential in treating cocaine addiction[2]. The rationale for this investigation stems from the role of glutamatergic systems in the neurobiology of addiction. However, the detailed outcomes of these clinical trials have not been made publicly available.

Experimental Protocols

While specific, detailed protocols for the preclinical studies involving Neboglamine are not fully published, the following represents a generalized workflow for the key experimental models used.

Figure 2: General experimental workflow for preclinical evaluation of Neboglamine.

PCP-Induced Hyperlocomotion Model

-

Animals: Male rats are typically used.

-

Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period.

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at various doses.

-

PCP Challenge: After a predetermined pretreatment time, animals are challenged with a subcutaneous injection of phencyclidine (PCP).

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitoring systems.

-

Analysis: Data are analyzed to determine the dose-dependent effects of Neboglamine on PCP-induced hyperactivity.

Fos-like Immunoreactivity (FLI)

-

Animals and Drug Treatment: Following a similar drug administration paradigm as the behavioral studies, animals are euthanized at a specific time point after drug administration.

-

Tissue Processing: Brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are incubated with primary antibodies against the Fos protein, followed by secondary antibodies and a detection system.

-

Quantification: The number of Fos-positive cells is quantified in specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).

-

Analysis: The data are analyzed to map the neuronal activation patterns induced by Neboglamine.

Summary and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action centered on the positive allosteric modulation of the NMDA receptor glycine site. Preclinical studies have provided evidence for its potential antipsychotic and cognitive-enhancing effects. However, a significant gap remains in the publicly available quantitative data regarding its binding affinity, in vitro efficacy, and detailed pharmacokinetic profile. Furthermore, the outcomes of its Phase II clinical trials for schizophrenia and cocaine dependence have not been fully disclosed.

For drug development professionals and researchers, the future of Neboglamine or similar compounds will depend on:

-

Publication of Quantitative Data: The dissemination of precise binding and efficacy data is crucial for a comprehensive understanding of its pharmacological profile and for guiding the development of second-generation modulators.

-

Clinical Trial Transparency: The release of detailed results from the Phase II clinical trials is essential to ascertain its clinical efficacy and safety in patient populations.

-

Exploration of Other Indications: Given its mechanism of action, Neboglamine could be explored for other conditions characterized by NMDA receptor hypofunction, such as certain neurodegenerative diseases and mood disorders.

References

- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xytis Pharmaceuticals, Inc. Announces $40 Million CRADA From National Institute on Drug Abuse (NIDA) For Development Of Neboglamine In Cocaine Addiction - BioSpace [biospace.com]

Neboglamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neboglamine hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key chemical properties, pharmacological data, and experimental methodologies to support ongoing research and development efforts in neuroscience.

Core Chemical and Physical Data

This compound, also known as CR-2249 and XY-2401, is a derivative of glutamic acid.[1] The hydrochloride salt form enhances its solubility for research and pharmaceutical applications.[2]

| Property | Value | References |

| CAS Number | 2759182-59-5 | [2][3][4] |

| Parent Compound CAS | 163000-63-3 | [1][5] |

| Molecular Formula | C₁₃H₂₅ClN₂O₃ | [1][3][6] |

| Molecular Weight | 292.80 g/mol | [1][3][6] |

| IUPAC Name | (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride | [1][6] |

Mechanism of Action: Modulating the NMDA Receptor

Neboglamine acts as a positive allosteric modulator at the glycine (B1666218) binding site of the NMDA receptor.[7][8] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[9] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[9] By binding to an allosteric site on the receptor, Neboglamine enhances the action of the co-agonist, thereby potentiating NMDA receptor function.[8] This mechanism is of significant interest for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7]

Below is a diagram illustrating the signaling pathway of the NMDA receptor and the modulatory role of Neboglamine.

Preclinical Data: In Vivo Efficacy

Immunohistochemical Analysis of Neuronal Activation

A key preclinical study investigated the effect of Neboglamine on neuronal activation in the rat brain by measuring the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activity.

Table 2: Effect of Neboglamine on Fos-like Immunoreactivity in Rat Brain Regions

| Brain Region | Control (FLI-positive cells) | Neboglamine (20 mg/kg, s.c.) (FLI-positive cells) | Fold Increase | Reference |

| Prefrontal Cortex (PFCX) | 38.5 | 121.3 | 3.2 | [10] |

| Nucleus Accumbens (NAc) | 14.5 | 69.1 | 4.8 | [10] |

| Lateral Septal Nucleus (LSN) | 16.2 | 73.1 | 4.5 | [10] |

| Dorsolateral Striatum (DL-STR) | N/A | No effect | N/A | [10] |

These results demonstrate that Neboglamine significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia, with a pattern of activation similar to the endogenous NMDA receptor co-agonist D-serine.[5][6]

Behavioral Model of Antipsychotic Activity

Neboglamine has been evaluated in the phencyclidine (PCP)-induced hyperlocomotion model in rats, a widely used preclinical screen for potential antipsychotic drugs.[6] PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some symptoms of schizophrenia.[6]

The diagram below outlines the general workflow for this type of behavioral experiment.

In these studies, oral administration of Neboglamine was found to dose-dependently inhibit PCP-induced hyperlocomotion and rearing behavior, suggesting potential antipsychotic-like activity.[5][6]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical evaluation of Neboglamine. These are intended as a guide and may require optimization for specific experimental conditions.

Immunohistochemistry for Fos-like Immunoreactivity

This protocol outlines the general steps for detecting neuronal activation in the rat brain following Neboglamine administration.

-

Animal Treatment and Perfusion:

-

Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle to male Wistar rats.

-

After a designated time (e.g., 2 hours), deeply anesthetize the animals and perform transcardial perfusion with saline followed by a 4% paraformaldehyde solution in phosphate-buffered saline (PBS).

-

-

Tissue Processing:

-

Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.

-

Section the brains coronally (e.g., 40 µm sections) using a cryostat.

-

-

Immunostaining:

-

Wash free-floating sections in PBS.

-

Incubate in a blocking solution (e.g., PBS containing normal goat serum and Triton X-100) to reduce non-specific binding.

-

Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.

-

Visualize the immunoreactivity using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

-

Analysis:

-

Mount the stained sections onto slides, dehydrate, and coverslip.

-

Quantify the number of FLI-positive cells in specific brain regions using light microscopy and image analysis software.

-

PCP-Induced Hyperlocomotion

This protocol describes a behavioral assay to assess the potential antipsychotic effects of Neboglamine.

-

Animals and Habituation:

-

Use male Sprague-Dawley or Wistar rats.

-

Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Habituate each rat to the locomotor activity chamber (e.g., a clear Plexiglas box with infrared beams) for a set period (e.g., 30 minutes).

-

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.).

-

After a specified pretreatment time (e.g., 60 minutes), administer phencyclidine (PCP) (e.g., 2.5 mg/kg, s.c.) or saline.

-

-

Behavioral Recording:

-

Immediately after PCP administration, place the animals back into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Analyze the collected data in time bins (e.g., 5- or 10-minute intervals).

-

Compare the locomotor activity between treatment groups using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests.

-

This technical guide provides a foundational understanding of this compound for researchers. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this novel NMDA receptor modulator.

References

- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imrpress.com [imrpress.com]

- 6. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Immunohistochemistry (IHC) protocol [hellobio.com]

- 10. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Neboglamine Hydrochloride Solutions for Research Applications

For researchers, scientists, and drug development professionals, the accurate preparation of experimental compounds is paramount to achieving reproducible and reliable results. This document provides detailed application notes and protocols for the preparation of Neboglamine hydrochloride solutions for use in a research setting.

This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine-binding site.[1][2][3][4] Its potential as a therapeutic agent in neuropsychiatric disorders such as schizophrenia is an active area of research.[5][6] The following guidelines will ensure the proper handling, solubilization, and storage of this compound for various experimental needs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value |

| Chemical Name | 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride[1] |

| Alternate Names | CR-2249, XY-2401[7] |

| Molecular Formula | C13H25ClN2O3[1] |

| Molecular Weight | 292.80 g/mol [1] |

| CAS Number | 163000-63-3[1] |

| Appearance | White to off-white solid |

| Solubility | Highly soluble in aqueous solutions.[1] Specific solubility of 2.5 mg/mL (8.54 mM) has been reported in various solvent systems, often requiring sonication for complete dissolution. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

For many in vitro and as a starting point for in vivo formulations, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and sonicator

Procedure:

-

Allow the this compound powder to equilibrate to room temperature for at least one hour before opening the vial.

-

Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.928 mg.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex the solution vigorously to aid dissolution.

-

If necessary, sonicate the solution in a water bath until it is clear and all solid has dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

-

Store aliquots in tightly sealed vials at -20°C for up to one month.

-

For longer-term storage, aliquots can be kept at -80°C for up to six months.

Preparation of Aqueous Solutions for In Vitro Assays

For cell-based assays or other in vitro experiments, it is crucial to prepare the final working solution in a physiologically compatible buffer. The activity of NMDA receptors is known to be sensitive to pH, with lower extracellular pH generally decreasing receptor activity. Therefore, maintaining a physiological pH of approximately 7.4 is recommended.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Artificial Cerebrospinal Fluid (aCSF))

-

Sterile dilution tubes

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.

-

Perform serial dilutions of the stock solution with the appropriate physiological buffer to achieve the desired final concentration.

-

Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts.

-

It is recommended to prepare fresh aqueous solutions on the day of the experiment.

Preparation of Formulations for In Vivo Administration

For animal studies, this compound can be administered via various routes, including oral (p.o.) and subcutaneous (s.c.) injection. The choice of vehicle will depend on the specific experimental design and route of administration.

Example Formulation for Subcutaneous Injection (2.5 mg/mL):

This protocol is based on a common vehicle system for compounds with limited aqueous solubility.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer and sonicator

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the final mixture thoroughly.

-

If necessary, sonicate the solution to ensure it is clear and homogenous.

-

The final concentration of this compound in this formulation would be 2.5 mg/mL. The dosage administered to the animal would then be calculated based on its body weight.

Visualizations

.dot

Caption: Workflow for preparing this compound solutions.

.dot

Caption: Neboglamine's modulation of the NMDA receptor signaling pathway.

References

- 1. Interactive effects of pH and temperature on N-methyl-D-aspartate receptor activity in rat cortical brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neboglamine | TargetMol [targetmol.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Endogenous pH shifts facilitate spreading depression by effect on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4S)-4-Amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid | C13H24N2O3 | CID 3074827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Intracellular pH reduction prevents excitotoxic and ischemic neuronal death by inhibiting NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Electrophysiological Effects of Neboglamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the electrophysiological effects of Neboglamine hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. The protocols detailed below are designed for researchers in neuroscience and drug development to characterize the impact of Neboglamine on neuronal activity, synaptic transmission, and plasticity.

Introduction to this compound

This compound is a functional modulator of the glycine site on the NMDA receptor.[1] By acting as a positive allosteric modulator, it enhances the activity of the NMDA receptor in the presence of the endogenous co-agonists glycine or D-serine.[2][3] This modulation is of significant interest for therapeutic applications, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] Understanding the precise electrophysiological effects of Neboglamine is crucial for elucidating its mechanism of action and predicting its therapeutic potential.

Mechanism of Action: NMDA Receptor Modulation

The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[4][5] Neboglamine facilitates the action of the co-agonist, thereby increasing the probability of channel opening in the presence of glutamate. This leads to an enhanced influx of Ca²⁺ into the postsynaptic neuron, a critical event for initiating downstream signaling cascades involved in learning, memory, and other forms of synaptic plasticity.

Below is a diagram illustrating the signaling pathway of Neboglamine's action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize expected quantitative data from electrophysiological experiments investigating the effects of Neboglamine. While direct electrophysiological data for Neboglamine is limited in publicly available literature, the values presented are based on findings from immunohistochemical studies on neuronal activation and typical effects of other NMDA receptor positive allosteric modulators.

Table 1: Effect of Neboglamine on Neuronal Activation (Fos-like Immunoreactivity)

| Brain Region | Fold Increase in FLI-positive cells vs. Control | Reference |

| Prefrontal Cortex | 3.2 | [1] |

| Nucleus Accumbens | 4.8 | [1] |

| Lateral Septal Nucleus | 4.5 | [1] |

Table 2: Expected Effects of Neboglamine on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)

| Parameter | Expected Change with Neboglamine | Rationale |

| EPSC Amplitude | Increase | Enhanced receptor activation |

| EPSC Decay Time | Prolongation | Slower unbinding of co-agonist/glutamate |

| Charge Transfer | Increase | Combination of increased amplitude and duration |

Table 3: Expected Effects of Neboglamine on Long-Term Potentiation (LTP)

| LTP Parameter | Expected Change with Neboglamine | Rationale |

| Magnitude of Potentiation | Increase | Enhanced Ca²⁺ influx through NMDA receptors |

| Induction Threshold | Lower | Facilitation of NMDA receptor activation |

Experimental Protocols

Detailed methodologies for key electrophysiology experiments are provided below. These protocols are designed to be adapted for specific laboratory conditions and research questions.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is designed to measure the effect of Neboglamine on NMDA receptor-mediated synaptic currents in individual neurons.

References

- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars Portal [scholarsportal.info]

- 4. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Neboglamine Hydrochloride in Rodent Behavioral Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neboglamine hydrochloride is a novel compound that acts as a positive allosteric modulator at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action suggests its potential as a therapeutic agent for neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia, and for conditions where cognitive enhancement is desired.[1][2][3] Preclinical assessment of this compound in rodent models is crucial to elucidate its behavioral effects and therapeutic potential.

These application notes provide detailed protocols for a battery of behavioral assays in rodents to evaluate the antipsychotic-like, cognitive-enhancing, and anxiolytic properties of this compound.

Mechanism of Action: Modulation of the NMDA Receptor

This compound is a functional modulator of the glycine site on the NMDA receptor.[3] The NMDA receptor, a key player in synaptic plasticity and learning and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[4] Neboglamine potentiates the action of the co-agonist, thereby enhancing NMDA receptor function.[5] This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects.[2]

Behavioral Assays

A comprehensive assessment of this compound's behavioral profile can be achieved through a combination of models targeting psychosis, cognition, and anxiety.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic activity of a compound. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of psychosis-related symptoms in schizophrenia.[3]

Experimental Protocol:

-

Animals: Male Wistar rats (200-250g).

-

Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12-h light/dark cycle.

-

Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

-

Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams).

-

Drug Administration:

-

Administer this compound (e.g., 1, 3, 10 mg/kg, oral gavage) or vehicle 60 minutes before the test.

-

Administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline 15 minutes before placing the animal in the arena.

-

-

Procedure:

-

Place the rat in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

-

-

Data Analysis: Analyze the total distance traveled and the number of rearings. Compare the effects of this compound on PCP-induced hyperlocomotion to the vehicle control group.

Quantitative Data Summary: PCP-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) | Rearing Frequency |

| Vehicle + Saline | - | 1500 ± 200 | 30 ± 5 |

| Vehicle + PCP | 2 | 8000 ± 500 | 150 ± 20 |

| Neboglamine + PCP | 3 | 5500 ± 450 | 100 ± 15 |

| Neboglamine + PCP | 10 | 3000 ± 300 | 60 ± 10 |

| Haloperidol + PCP | 0.1 | 2500 ± 250 | 50 ± 8 |

| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + PCP group. Data are representative based on published literature for NMDA modulators. |

Morris Water Maze (MWM)